molecular formula C7H4N4 B1315951 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile CAS No. 245325-34-2

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile

Cat. No.: B1315951
CAS No.: 245325-34-2
M. Wt: 144.13 g/mol
InChI Key: VEZNENZOHDDKQD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKA mainly combines with nerve growth factor (NGF), while TRKB is mainly activated by brain-derived neurotrophic factor (BDNF) and TRKC is activated by neurotrophin-3 (NT-3) . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered .

Biochemical Pathways

The biochemical pathways affected by this compound include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the synthesized derivatives, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that this compound may have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are manifested as continuous activation of the intracellular kinase domain, further leading to cancers . This includes colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby halting cell cycle progression. Additionally, this compound interacts with various signaling proteins, modulating pathways that are critical for cell survival and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced energy production and increased oxidative stress . Furthermore, this compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity . These molecular interactions highlight the compound’s potential as a therapeutic agent for targeting dysregulated cell cycles in cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways highlights its potential for modulating cellular metabolism in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors . Post-translational modifications and targeting signals further influence its localization to specific cellular compartments .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can be compared with other similar compounds such as:

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.

    1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the pyridine ring, forming a pyrimidine structure.

The uniqueness of this compound lies in its specific ring fusion and the presence of the nitrile group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNENZOHDDKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571877
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245325-34-2
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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